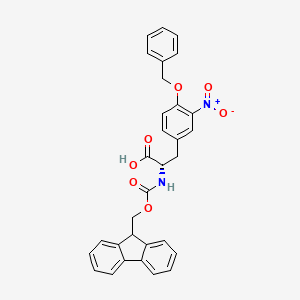
Fmoc-Tyr(Bzl,3-NO2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Tyr(Bzl,3-NO2)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a benzyl (Bzl) group at the hydroxyl group, and a nitro group at the 3-position of the aromatic ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(Bzl,3-NO2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done by reacting the Fmoc-protected tyrosine with benzyl bromide in the presence of a base.
Nitration: The aromatic ring of the benzylated Fmoc-tyrosine is nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, essential for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Fmoc group can be removed using a base like piperidine.
Substitution: The benzyl group can be removed via hydrogenolysis.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Benzyl Removal: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Nitration: Nitric acid or nitrating mixtures.
Major Products Formed:
Fmoc Removal: Yields the free amino form of the compound.
Benzyl Removal: Yields the deprotected hydroxyl form of the compound.
Nitration: Yields the nitro-substituted aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
- Acts as a building block for the synthesis of complex peptides and proteins.
Biology:
- Used in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Utilized in the development of peptide therapeutics.
- Plays a role in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Used in the synthesis of bioactive peptides for various applications.
Wirkmechanismus
The mechanism of action of Fmoc-Tyr(Bzl,3-NO2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl and nitro groups provide additional stability and functionality, allowing for selective reactions and modifications.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain conditions.
Fmoc-Tyr(3-NO2)-OH: Lacks the benzyl group, affecting its stability and reactivity.
Fmoc-Tyr-OH: Lacks both benzyl and nitro groups, making it the simplest form of Fmoc-protected tyrosine.
Uniqueness:
- The presence of both benzyl and nitro groups in Fmoc-Tyr(Bzl,3-NO2)-OH provides unique reactivity and stability, making it suitable for specific synthetic applications.
- The combination of these groups allows for selective deprotection and modification, enhancing its utility in complex peptide synthesis.
Eigenschaften
Molekularformel |
C31H26N2O7 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m0/s1 |
InChI-Schlüssel |
RRVCKQIBDINWRU-MHZLTWQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)

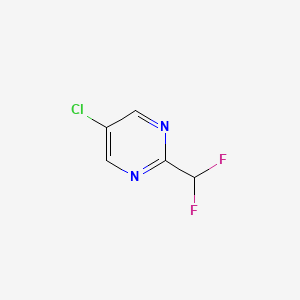
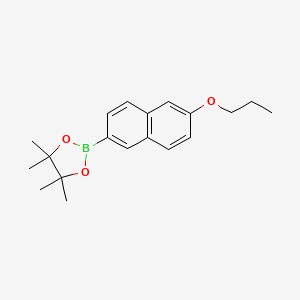
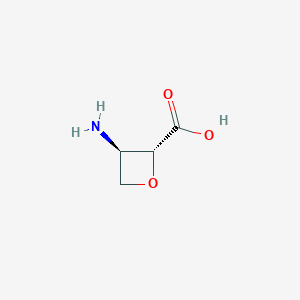
![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
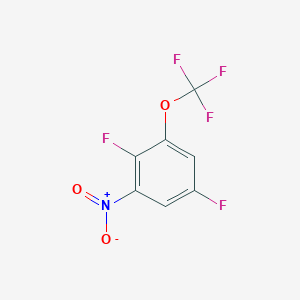
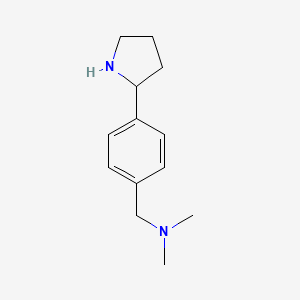
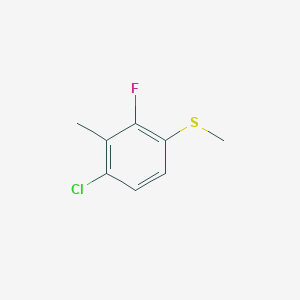

![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)
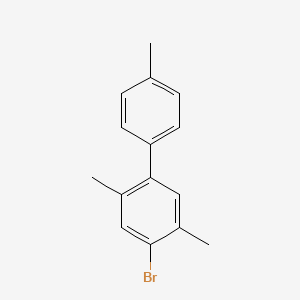
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)
